molecular formula C9H8ClN3O B155372 5-Amino-2-(4-chloro-phenyl)-2,4-dihydro-pyrazol-3-one CAS No. 10050-12-1

5-Amino-2-(4-chloro-phenyl)-2,4-dihydro-pyrazol-3-one

Cat. No.: B155372
CAS No.: 10050-12-1
M. Wt: 209.63 g/mol
InChI Key: PRURDYUNBXAKRX-UHFFFAOYSA-N
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Description

5-Amino-2-(4-chloro-phenyl)-2,4-dihydro-pyrazol-3-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities and potential applications in various fields. This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a pyrazolone core, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(4-chloro-phenyl)-2,4-dihydro-pyrazol-3-one can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyrazolone compound. The reaction is typically carried out in the presence of a suitable catalyst, such as acetic acid, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of ultrasound-promoted synthesis has also been reported, which offers an environmentally friendly and efficient approach to the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(4-chloro-phenyl)-2,4-dihydro-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding aniline derivative.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, aniline derivatives, and various substituted pyrazolones, depending on the specific reagents and conditions used .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-phenyl-2,4-dihydro-pyrazol-3-one: Lacks the chloro substituent on the phenyl ring.

    5-Amino-2-(4-methyl-phenyl)-2,4-dihydro-pyrazol-3-one: Contains a methyl group instead of a chloro group on the phenyl ring.

    5-Amino-2-(4-nitro-phenyl)-2,4-dihydro-pyrazol-3-one: Contains a nitro group instead of a chloro group on the phenyl ring.

Uniqueness

The presence of the chloro substituent in 5-Amino-2-(4-chloro-phenyl)-2,4-dihydro-pyrazol-3-one imparts unique chemical properties, such as increased reactivity towards nucleophiles and enhanced biological activity. This makes it a valuable compound for various applications compared to its analogs .

Biological Activity

5-Amino-2-(4-chloro-phenyl)-2,4-dihydro-pyrazol-3-one, also known as 5-AP, is a compound with significant biological activity that has garnered attention in medicinal chemistry. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by data tables and relevant case studies.

  • Molecular Formula : C9H8ClN3O
  • Molecular Weight : 209.63 g/mol
  • CAS Number : 10050-12-1

1. Anticancer Activity

5-AP has shown promising results in various cancer cell lines. Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Cell Line IC50 (µg/mL) Effect
HeLa (Cervical Cancer)38.44Significant inhibition
HepG2 (Liver Cancer)54.25Moderate inhibition
A549 (Lung Cancer)193.93Lower than positive control

In a recent study, the compound exhibited lower IC50 values compared to standard chemotherapeutics like 5-fluorouracil, indicating its potential as an effective anticancer agent .

2. Anti-inflammatory Activity

The anti-inflammatory properties of 5-AP have been highlighted in several studies. It has been shown to inhibit the release of pro-inflammatory cytokines and reduce inflammation in animal models.

Assay IC50 (µg/mL) Reference
TNF-a Release Inhibition0.283
COX-2 Inhibition-7.86 kcal/mol

The compound demonstrates a significant ability to modulate inflammatory responses, making it a candidate for further development in treating inflammatory diseases.

3. Antimicrobial Activity

5-AP has also been evaluated for its antimicrobial properties against various pathogens. The results indicate moderate to strong activity against certain bacterial strains.

Pathogen Zone of Inhibition (mm) Reference
Staphylococcus aureus15
Escherichia coli12

These findings suggest that 5-AP may serve as a lead compound in the development of new antimicrobial agents.

Case Study 1: Anticancer Efficacy in vivo

A study conducted on mice bearing tumor xenografts showed that administration of 5-AP significantly reduced tumor size compared to controls. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .

Case Study 2: Anti-inflammatory Mechanism

In an animal model of rheumatoid arthritis, treatment with 5-AP resulted in reduced joint swelling and pain scores, correlating with decreased levels of inflammatory markers such as IL-6 and TNF-alpha .

Properties

IUPAC Name

5-amino-2-(4-chlorophenyl)-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-6-1-3-7(4-2-6)13-9(14)5-8(11)12-13/h1-4H,5H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRURDYUNBXAKRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405131
Record name 5-Amino-2-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10050-12-1
Record name 5-Amino-2-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10050-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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